

# 4-Nitrophenethyl bromide molecular weight and formula

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## Compound of Interest

Compound Name: 4-Nitrophenethyl bromide

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## Technical Guide: 4-Nitrophenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Nitrophenethyl bromide**, its applications in research, and a detailed experimental protocol for its use as a substrate in enzyme kinetics.

## Core Compound Data

**4-Nitrophenethyl bromide** is a valuable reagent in various synthetic and biochemical applications.<sup>[1]</sup> Its utility is derived from its bifunctional nature, possessing both a reactive bromoethyl group and a nitro-substituted aromatic ring, making it an effective electrophile for a range of nucleophilic substitution reactions.<sup>[1]</sup>

## Quantitative and Physical Properties

The key properties of **4-Nitrophenethyl bromide** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>	[1][2][3][4]
Molecular Weight	230.06 g/mol	[1][2][3][4]
CAS Number	5339-26-4	[1][2]
Appearance	Light yellow to pale brown crystalline powder	[1][5]
Melting Point	55-58 °C / 67-69 °C	[1]
Purity	≥98%	[2]
Solubility	Soluble in dichloromethane, THF, DMF, and methanol. Slightly soluble in water.	[1][5]
Synonyms	1-(2-Bromoethyl)-4-nitrobenzene, 2-(4-Nitrophenyl)ethyl bromide	[2]

## Applications in Research and Development

**4-Nitrophenethyl bromide** is a versatile intermediate with significant applications in several fields:

- **Pharmaceutical Manufacturing:** It is frequently used for alkylation reactions during the synthesis of Active Pharmaceutical Ingredients (APIs).[1]
- **Agrochemical Production:** The compound serves as a building block in the development of new agrochemicals.[1]
- **Biochemical Research:** It is widely used as a specific substrate for the Theta-class of glutathione S-transferases (GSTs), particularly GST T1-1.[2] This application is crucial for studying enzyme kinetics, drug metabolism, and detoxification pathways.[3] The reaction involves the conjugation of glutathione to the electrophilic **4-nitrophenethyl bromide**.

## Experimental Protocol: GST T1-1 Activity Assay

This section details a generalized methodology for determining the specific activity of Glutathione S-transferase T1-1 (GST T1-1) using **4-Nitrophenethyl bromide** as a substrate. This type of assay is fundamental for characterizing enzyme variants and understanding their kinetic parameters.

## I. Materials and Reagents

- Purified GST T1-1 enzyme
- **4-Nitrophenethyl bromide** (PNPBr)
- Reduced Glutathione (GSH)
- 0.1 M Potassium Phosphate buffer (pH 6.5 or 7.5)
- Spectrophotometer capable of measuring absorbance at 340 nm
- Cuvettes

## II. Reagent Preparation

- Buffer Solution: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.5.
- GSH Stock Solution: Prepare a stock solution of GSH at a saturating concentration (e.g., 10 mM) in the phosphate buffer.
- PNPBr Stock Solution: Prepare a stock solution of **4-Nitrophenethyl bromide**. The concentration should be varied in the final assay (e.g., from 0.03 mM to 3.0 mM) to determine kinetic constants.
- Enzyme Dilution: Dilute the purified GST T1-1 enzyme in the phosphate buffer to a concentration that provides a linear rate of reaction over the measurement period.

## III. Assay Procedure

- Reaction Mixture Preparation: In a cuvette, combine the potassium phosphate buffer, the GSH stock solution, and the **4-Nitrophenethyl bromide** solution.

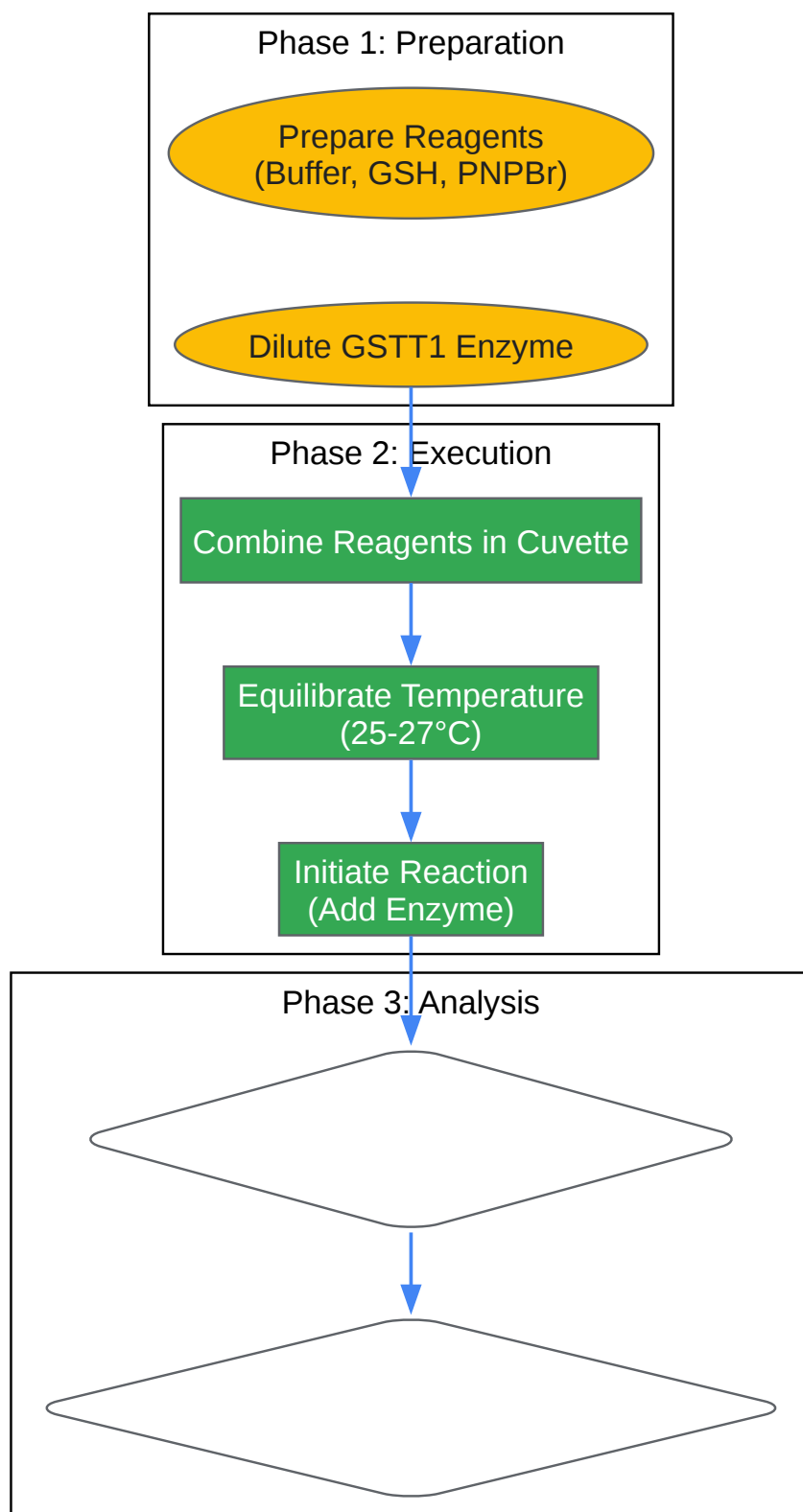
- **Temperature Equilibration:** Incubate the reaction mixture at a constant temperature, typically 25–27 °C.<sup>[1]</sup>
- **Initiate Reaction:** Add the diluted GST T1-1 enzyme to the cuvette to start the reaction.
- **Spectrophotometric Measurement:** Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 1-2 minutes.<sup>[1]</sup> The change in absorbance is due to the formation of the glutathione conjugate.
- **Data Recording:** Record the rate of change in absorbance ( $\Delta A/\text{min}$ ).

## IV. Data Analysis

- **Calculate Specific Activity:** Use the molar absorption coefficient for the product to convert the rate of absorbance change into the rate of product formation. Specific activity is typically expressed in units of  $\mu\text{mol}$  of product formed per minute per milligram of enzyme.
- **Determine Kinetic Parameters:** By varying the concentration of **4-Nitrophenethyl bromide** while keeping the GSH concentration constant and saturated, a saturation curve can be generated.<sup>[1]</sup> From this data, key kinetic parameters such as the Michaelis constant ( $K_m$ ) and the maximal velocity ( $V_{\text{max}}$ ) can be determined using non-linear regression analysis.<sup>[1]</sup>

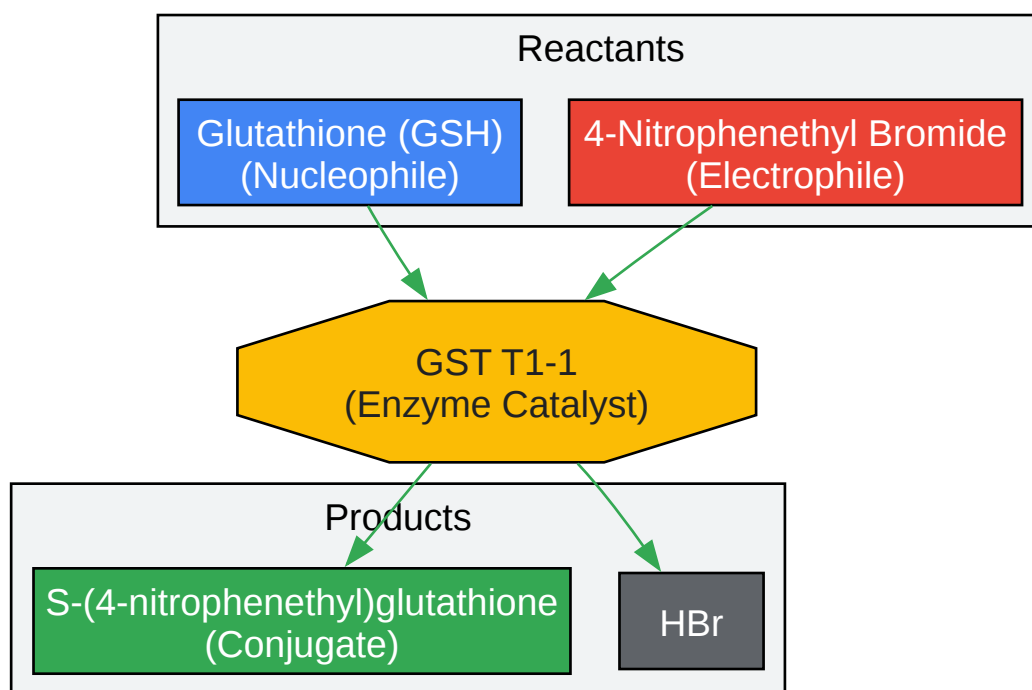
## Visualized Workflow and Pathways

The following diagrams illustrate the logical flow of the experimental protocol and the underlying biochemical reaction.



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Caption: Workflow for GST T1-1 kinetic analysis using **4-Nitrophenethyl bromide**.



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Caption: Catalytic conjugation of GSH to **4-Nitrophenethyl bromide** by GST T1-1.

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